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molecular formula C12H17Cl B1581519 2,3,4,5,6-Pentamethylbenzyl chloride CAS No. 484-65-1

2,3,4,5,6-Pentamethylbenzyl chloride

Cat. No. B1581519
M. Wt: 196.71 g/mol
InChI Key: CXUAEBDTJFKMBV-UHFFFAOYSA-N
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Patent
US05986029

Procedure details

A 250 ml roundbottom flask equipped with a condenser, stirrer, thermometer and dropping funnel with nitrogen inlet was charged with 100 ml THF in which pentamethylbenzyl chloride (19.8 g, 0.10 mol) was dissolved. The solution was cooled to -20° C. and sodium cyclopentadienyl (60 ml, 2.0 M in THF) was added; the solution was stirred for 48 hours at 22° C. GC analysis showed 90% conversion to pentamethylcyclopentadienyl. A precipitate was filtered off and the solvent was evaporated. The remaining residue was recrystallized from hot dichloromethane/petroleum ether. After recrystallization, pentamethylcyclopentadiene (16 g) was obtained. The product was characterized by GC, GC-MS, 13C and 1H NMR.
[Compound]
Name
sodium cyclopentadienyl
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1[C:7]([CH2:8]Cl)=[C:6]([CH3:10])[C:5]([CH3:11])=[C:4]([CH3:12])[C:3]=1[CH3:13]>C1COCC1>[CH3:13][CH:3]1[C:4]([CH3:12])=[C:5]([CH3:11])[C:6]([CH3:10])=[C:7]1[CH3:8]

Inputs

Step One
Name
sodium cyclopentadienyl
Quantity
60 mL
Type
reactant
Smiles
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
CC1=C(C(=C(C(=C1CCl)C)C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 48 hours at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml roundbottom flask equipped with a condenser, stirrer
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
FILTRATION
Type
FILTRATION
Details
A precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue was recrystallized from hot dichloromethane/petroleum ether
CUSTOM
Type
CUSTOM
Details
After recrystallization

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1C(=C(C(=C1C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 117.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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